molecular formula C6H6BNO4 B13343376 [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid

Cat. No.: B13343376
M. Wt: 166.93 g/mol
InChI Key: XOTUGCOBPBWLLW-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is a boronic acid derivative that features a unique dioxolo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid typically involves the reaction of a pyridine derivative with boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

Its ability to undergo various chemical reactions makes it a valuable tool for creating novel therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility in chemical reactions allows for the efficient synthesis of high-value products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H6BNO4

Molecular Weight

166.93 g/mol

IUPAC Name

[1,3]dioxolo[4,5-c]pyridin-4-ylboronic acid

InChI

InChI=1S/C6H6BNO4/c9-7(10)6-5-4(1-2-8-6)11-3-12-5/h1-2,9-10H,3H2

InChI Key

XOTUGCOBPBWLLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC2=C1OCO2)(O)O

Origin of Product

United States

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